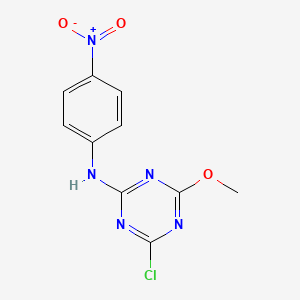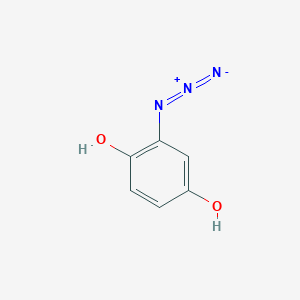![molecular formula C12H19BrN2O2 B12554846 1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide CAS No. 188778-73-6](/img/structure/B12554846.png)
1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide is an organic compound with a unique structure that combines a pyridinium ion with a butyl group and a dimethylcarbamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide typically involves the reaction of 1-butylpyridinium bromide with dimethylcarbamoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the continuous addition of reactants into a reactor, where the reaction takes place under controlled conditions. The product is continuously removed from the reactor and purified using industrial-scale purification techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in water.
Major Products:
Oxidation: The major product is the corresponding N-oxide.
Reduction: The major product is the reduced pyridinium compound.
Substitution: The major products are the corresponding substituted pyridinium salts.
Aplicaciones Científicas De Investigación
1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ionic liquids and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, particularly in targeting specific cells or tissues.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide involves its interaction with cellular membranes and proteins. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can interact with specific proteins, inhibiting their function and leading to cellular dysfunction. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s cationic nature plays a significant role in its activity.
Comparación Con Compuestos Similares
1-Butyl-3-methylimidazolium bromide: Another ionic liquid with similar applications in organic synthesis and catalysis.
1-Butyl-3-methylpyridinium bromide: Similar in structure but lacks the dimethylcarbamoyl group, leading to different chemical properties and applications.
Uniqueness: 1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide is unique due to the presence of the dimethylcarbamoyl group, which imparts distinct chemical reactivity and biological activity
Propiedades
Número CAS |
188778-73-6 |
|---|---|
Fórmula molecular |
C12H19BrN2O2 |
Peso molecular |
303.20 g/mol |
Nombre IUPAC |
(1-butylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;bromide |
InChI |
InChI=1S/C12H19N2O2.BrH/c1-4-5-8-14-9-6-7-11(10-14)16-12(15)13(2)3;/h6-7,9-10H,4-5,8H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
KVLDEPHIWUQRCB-UHFFFAOYSA-M |
SMILES canónico |
CCCC[N+]1=CC=CC(=C1)OC(=O)N(C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[4-(Benzyloxy)phenyl]propyl}-1,3-dioxolane](/img/structure/B12554771.png)
![2-[4-(Difluoromethoxy)-2-fluorobenzoyl]cyclohexane-1,3-dione](/img/structure/B12554773.png)
![3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B12554782.png)

![10-{4-[(E)-Phenyldiazenyl]phenoxy}decane-1-thiol](/img/structure/B12554793.png)
![Thiophene, 3-[[(6-bromohexyl)oxy]methyl]-](/img/structure/B12554799.png)
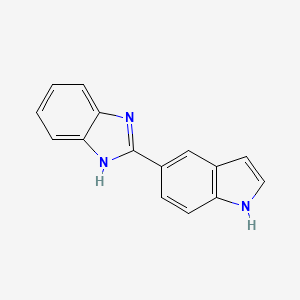

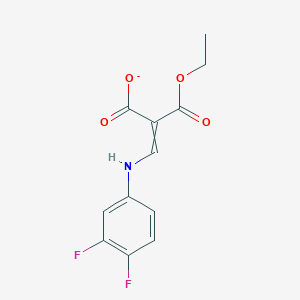
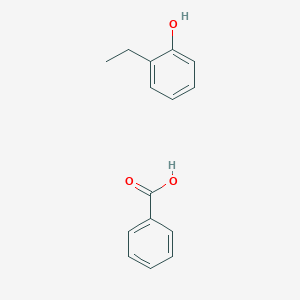
![4,4'-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol)](/img/structure/B12554839.png)
